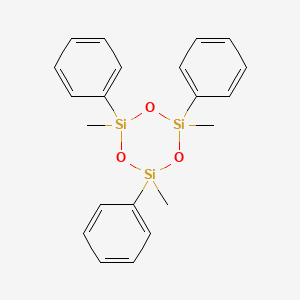

Cyclotrisiloxane, 2,4,6-trimethyl-2,4,6-triphenyl-

Description

The exact mass of the compound Cyclotrisiloxane, 2,4,6-trimethyl-2,4,6-triphenyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Cyclotrisiloxane, 2,4,6-trimethyl-2,4,6-triphenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclotrisiloxane, 2,4,6-trimethyl-2,4,6-triphenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,4,6-trimethyl-2,4,6-triphenyl-1,3,5,2,4,6-trioxatrisilinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O3Si3/c1-25(19-13-7-4-8-14-19)22-26(2,20-15-9-5-10-16-20)24-27(3,23-25)21-17-11-6-12-18-21/h4-18H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAURRGANAANPSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1(O[Si](O[Si](O1)(C)C2=CC=CC=C2)(C)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O3Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25569-20-4 | |

| Record name | Cyclotrisiloxane, 2,4,6-trimethyl-2,4,6-triphenyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25569-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0060272, DTXSID001193254 | |

| Record name | Cyclotrisiloxane, 2,4,6-trimethyl-2,4,6-triphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2α,4α,6α)-2,4,6-Trimethyl-2,4,6-triphenylcyclotrisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001193254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

546-45-2, 3424-57-5, 6138-53-0 | |

| Record name | Trimethyltriphenylcyclotrisiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=546-45-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclotrisiloxane, 2,4,6-trimethyl-2,4,6-triphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000546452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclotrisiloxane, 2,4,6-trimethyl-2,4,6-triphenyl-, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003424575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,6-Trimethyl-2,4,6-triphenylcyclotrisiloxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006138530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclotrisiloxane, 2,4,6-trimethyl-2,4,6-triphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclotrisiloxane, 2,4,6-trimethyl-2,4,6-triphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2α,4α,6α)-2,4,6-Trimethyl-2,4,6-triphenylcyclotrisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001193254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-trimethyl-2,4,6-triphenylcyclotrisiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.092 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of 2,4,6-trimethyl-2,4,6-triphenylcyclotrisiloxane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2,4,6-trimethyl-2,4,6-triphenylcyclotrisiloxane, a key organosilicon compound. The information is presented to be a valuable resource for professionals in research, scientific analysis, and drug development.

Core Physical Properties

The physical characteristics of 2,4,6-trimethyl-2,4,6-triphenylcyclotrisiloxane are crucial for its application and handling. A summary of these properties is provided in the table below.

| Property | Value | Unit | Source |

| Molecular Formula | C₂₁H₂₄O₃Si₃ | [1][2] | |

| Molecular Weight | 408.67 | g/mol | [1][2][3] |

| CAS Number | 546-45-2 | [1][2][3] | |

| Appearance | Colorless to white solid | [4] | |

| Melting Point | 100 | °C | [4] |

| Triple Point Temperature | 320.90 ± 0.10 | K | [3] |

| Boiling Point | 190 | °C @ 1.5 Torr | [4] |

| Density | 1.192 | g/cm³ | [4] |

| Refractive Index | 1.569 | [4] | |

| Flash Point | 163.2 ± 21.6 | °C | [4] |

| Water Solubility (log10WS) | -10.91 | mol/l (Calculated) | [3] |

| Octanol/Water Partition Coefficient (logPoct/wat) | 2.987 | (Calculated) | [3] |

| Kovats Retention Index (Standard non-polar) | 2198.00 | [1][3] |

Experimental Protocols

The determination of the physical properties of organosilicon compounds like 2,4,6-trimethyl-2,4,6-triphenylcyclotrisiloxane requires precise experimental methodologies. Below are detailed overviews of the general protocols employed for measuring key physical characteristics.

Melting Point Determination

The melting point of a solid organosilicon compound is a critical indicator of its purity. A common and reliable method for its determination is the capillary tube method.

Methodology:

-

A small, finely powdered sample of the compound is packed into a thin-walled capillary tube, sealed at one end.

-

The capillary tube is placed in a melting point apparatus, which contains a heating block or an oil bath.

-

The sample is heated at a slow, controlled rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

-

The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. This range is reported as the melting point. For a pure compound, this range is typically narrow.

Boiling Point Determination

For volatile organosilicon compounds, the boiling point is a fundamental physical property. The distillation method is a standard procedure for its measurement.

Methodology:

-

The compound is placed in a distillation flask with a few boiling chips to ensure smooth boiling.

-

A thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm of the distillation flask.

-

The flask is heated, and as the liquid boils, the vapor rises and surrounds the thermometer bulb.

-

The temperature at which the vapor and liquid are in equilibrium is recorded as the boiling point. This is indicated by a stable temperature reading on the thermometer as the liquid condenses in the condenser.

Density Measurement

The density of liquid siloxanes can be accurately determined using an oscillating U-tube density meter.

Methodology:

-

A sample of the molten or dissolved compound is introduced into a U-shaped tube.

-

The tube is electronically excited to oscillate at its natural frequency.

-

The frequency of oscillation is precisely measured, which is directly related to the mass, and therefore the density, of the sample in the tube.

-

The instrument is calibrated with fluids of known density, such as dry air and pure water, to ensure accuracy.

Refractive Index Measurement

The refractive index is a measure of how much light bends, or refracts, when it enters a substance. It is a characteristic property that can be used for identification and purity assessment. An Abbe refractometer is commonly used for this measurement.

Methodology:

-

A few drops of the liquid sample are placed on the prism of the refractometer.

-

Light of a specific wavelength, typically the sodium D-line (589 nm), is passed through the sample.

-

The user looks through the eyepiece and adjusts the instrument until the dividing line between the light and dark fields is centered on the crosshairs.

-

The refractive index is then read directly from the instrument's scale. The temperature must be controlled and reported as the refractive index is temperature-dependent.

Visualizations

To provide a clear and concise representation of the key information, the following diagrams have been generated.

Caption: Key physical properties of 2,4,6-trimethyl-2,4,6-triphenylcyclotrisiloxane.

Caption: A generalized workflow for the experimental determination of physical properties.

References

An In-depth Technical Guide to the Chemical Structure and Stereoisomers of CAS 546-45-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound identified by CAS number 546-45-2 is 2,4,6-trimethyl-2,4,6-triphenylcyclotrisiloxane. This organosilicon compound is a cyclic trimer consisting of a silicon-oxygen backbone with methyl and phenyl substituents on each silicon atom. Its fundamental chemical and physical properties are summarized below.

| Property | Value |

| Molecular Formula | C₂₁H₂₄O₃Si₃[1][2] |

| Molecular Weight | 408.67 g/mol [3] |

| IUPAC Name | 2,4,6-trimethyl-2,4,6-triphenyl-1,3,5,2,4,6-trioxatrisilinane[4] |

| Synonyms | Trimethyltriphenylcyclotrisiloxane, Phenylmethylsiloxane cyclic trimer[5] |

Stereoisomerism

2,4,6-trimethyl-2,4,6-triphenylcyclotrisiloxane exhibits cis-trans isomerism, a form of stereoisomerism, due to the arrangement of the methyl and phenyl substituents relative to the plane of the cyclotrisiloxane ring. The two primary stereoisomers are the cis and trans isomers.

-

Cis-isomer: In the cis-isomer, all three phenyl groups (and consequently, all three methyl groups) are on the same side of the siloxane ring. This arrangement results in a more symmetrical structure.

-

Trans-isomer: In the trans-isomer, one phenyl group is on the opposite side of the ring compared to the other two.

Further stereoisomerism, such as the existence of enantiomers, is not typically observed for the individual cis and trans isomers of this compound as they possess planes of symmetry.

Chemical Structures

The chemical structures of the cis and trans isomers of 2,4,6-trimethyl-2,4,6-triphenylcyclotrisiloxane are depicted below.

Physicochemical Properties of Stereoisomers

The cis and trans isomers of 2,4,6-trimethyl-2,4,6-triphenylcyclotrisiloxane exhibit distinct physical properties, which are crucial for their separation and characterization. A melting point depression of the cis-isomer is observed with an increasing amount of the trans-isomer in a mixture.[6]

| Property | Cis-Isomer | Trans-Isomer |

| Melting Point | Higher | Lower |

| Solubility in Methanol | Lower | Higher |

Experimental Protocols

Synthesis and Separation of Stereoisomers

The synthesis of 2,4,6-trimethyl-2,4,6-triphenylcyclotrisiloxane typically results in a mixture of the cis and trans isomers, along with other cyclic and linear siloxanes. A detailed experimental workflow for the synthesis and separation of the isomers is outlined below.[6]

Methodology:

-

Synthesis of Mixed Cyclic Siloxanes: The initial step involves the hydrolysis and condensation of dichloromethylphenylsilane to produce a mixture of cyclic methylphenylsiloxanes, primarily containing 2,4,6-trimethyl-2,4,6-triphenylcyclotrisiloxane (P3) and 2,4,6,8-tetramethyl-2,4,6,8-tetraphenylcyclotetrasiloxane (P4).[6]

-

Separation of P3 Isomers:

-

Vacuum Distillation: This is an effective method for separating the P3 isomers from the higher-boiling P4 on a larger scale.[6]

-

Methanol Wash: The mixture of P3 isomers can be washed with methanol. The cis-isomer, being less soluble, precipitates out, allowing for its isolation.[6]

-

Selective Crystallization: Pure cis-P3 can also be obtained directly from the initial mixture of P3 and P4 through selective crystallization.[6]

-

Characterization of Stereoisomers

The characterization of the cis and trans isomers is typically performed using a combination of chromatographic and spectroscopic techniques.

Gas Chromatography (GC): Gas chromatography can be used to separate and identify the two isomers in a mixture.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the cis and trans isomers due to the different chemical environments of the methyl and phenyl protons and carbons in each isomer. Configurational assignments of the two stereoisomers have been made based on NMR spectroscopy.[7]

| Isomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| cis | Distinct signals for methyl and phenyl protons | Distinct signals for methyl and phenyl carbons |

| trans | More complex spectrum due to lower symmetry | More complex spectrum due to lower symmetry |

Differential Scanning Calorimetry (DSC): DSC thermograms can be used to determine the melting points of the individual isomers and to analyze the melting behavior of their mixtures.[6]

Infrared (IR) Spectroscopy: The IR spectra of the cis and trans isomers can show subtle differences, particularly in the regions associated with Si-O-Si and Si-C bond vibrations.[6]

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information on the specific biological activity or involvement in signaling pathways for 2,4,6-trimethyl-2,4,6-triphenylcyclotrisiloxane and its stereoisomers. Organosilicon compounds of this nature are generally considered for applications in materials science rather than for direct pharmacological use. Further research would be required to investigate any potential biological effects.

Conclusion

2,4,6-trimethyl-2,4,6-triphenylcyclotrisiloxane (CAS 546-45-2) is a compound that demonstrates clear cis-trans isomerism. The distinct physicochemical properties of the cis and trans isomers allow for their effective separation and characterization using standard laboratory techniques such as vacuum distillation, crystallization, gas chromatography, and NMR spectroscopy. This technical guide provides a foundational understanding of the chemical structure and stereochemistry of this compound, which is essential for its application in research and development.

References

- 1. Cyclotrisiloxane, 2,4,6-trimethyl-2,4,6-triphenyl- [webbook.nist.gov]

- 2. Cyclotrisiloxane, 2,4,6-trimethyl-2,4,6-triphenyl- [webbook.nist.gov]

- 3. scbt.com [scbt.com]

- 4. Cyclotrisiloxane, 2,4,6-trimethyl-2,4,6-triphenyl- | C21H24O3Si3 | CID 18901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS # 546-45-2, 2,4,6-Trimethyl-2,4,6-triphenylcyclotrisiloxane, Trimethyltriphenylcyclotrisiloxane, LS 8490, Phenylmethylsiloxane cyclic trimer - chemBlink [chemblink.com]

- 6. researchgate.net [researchgate.net]

- 7. Organosilicon compounds. Part I. The 2,4,6-trimethyl-2,4,6-triphenyl-cyclotrisiloxanes and the 2,4,6,8-tetramethyl-2,4,6,8-tetraphenylcyclotetrasiloxanes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Cis- and Trans-isomers of Trimethyl Triphenyl Cyclotrisiloxane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Trimethyl triphenyl cyclotrisiloxane, a six-membered ring composed of alternating silicon and oxygen atoms with methyl and phenyl substituents on each silicon atom, exists as two distinct stereoisomers: cis and trans. In the cis-isomer, all three methyl groups (and consequently, all three phenyl groups) reside on the same side of the siloxane ring. In the trans-isomer, one methyl group is on the opposite side of the ring relative to the other two.

The stereochemistry of these isomers significantly influences their physical and chemical properties, including their melting points, solubility, and reactivity. This, in turn, can affect their performance in various applications, such as in the synthesis of stereoregular silicone polymers through ring-opening polymerization. A thorough understanding and control of the isomeric composition are therefore crucial for the development of advanced materials with tailored properties.

Synthesis and Separation of Isomers

The synthesis of trimethyl triphenyl cyclotrisiloxane typically results in a mixture of the cis- and trans-isomers, along with other cyclic siloxanes like 2,4,6,8-tetramethyl-2,4,6,8-tetraphenylcyclotetrasiloxane. The separation of these isomers is a critical step in obtaining pure materials for further study and application.

Synthesis Workflow

The general synthesis involves the hydrolysis and condensation of a suitable dichlorosilane precursor.

An In-depth Technical Guide to the Spectroscopic Data of 2,4,6-Trimethyl-2,4,6-triphenylcyclotrisiloxane (C21H24O3Si3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the organosilicon compound 2,4,6-trimethyl-2,4,6-triphenylcyclotrisiloxane, which corresponds to the molecular formula C21H24O3Si3. This document is intended for researchers, scientists, and professionals in drug development who require detailed spectroscopic information for the characterization of organosilicon compounds. The information is presented in a structured format to facilitate easy reference and comparison.

While direct experimental spectra for this specific compound can be found in select databases, this guide synthesizes available data and provides representative values based on the analysis of its structural analogues. The methodologies for key spectroscopic techniques are also detailed to assist in the acquisition and interpretation of similar data.

Data Presentation

The quantitative spectroscopic data for 2,4,6-trimethyl-2,4,6-triphenylcyclotrisiloxane are summarized in the tables below. These tables provide a clear and concise overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Table 1: ¹H NMR Spectroscopic Data (Illustrative)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.50 - 7.80 | Multiplet | 6H | ortho-Protons of Phenyl Groups |

| 7.20 - 7.45 | Multiplet | 9H | meta- and para-Protons of Phenyl Groups |

| 0.10 - 0.50 | Singlet | 9H | Methyl Protons on Silicon |

Note: The exact chemical shifts can vary depending on the solvent and the specific isomer (cis/trans).

Table 2: ¹³C NMR Spectroscopic Data (Illustrative)

| Chemical Shift (δ) ppm | Assignment |

| 134.0 - 135.0 | ipso-Carbon of Phenyl Groups |

| 128.0 - 131.0 | ortho-, meta-, and para-Carbons of Phenyl Groups |

| -1.0 - 2.0 | Methyl Carbons on Silicon |

Note: The chemical shifts are approximate and can be influenced by the solvent and stereochemistry.

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3070 - 3050 | Medium | C-H stretch (Aromatic) |

| 2960 - 2900 | Weak | C-H stretch (Methyl) |

| 1595 - 1585 | Medium | C=C stretch (Aromatic Ring) |

| 1430 - 1420 | Strong | Si-Phenyl |

| 1270 - 1250 | Strong | Si-CH₃ bend |

| 1130 - 1000 | Very Strong | Si-O-Si stretch (Cyclic)[1] |

| 800 - 750 | Strong | Si-C stretch |

| 740 - 690 | Strong | C-H bend (Aromatic) |

Note: The IR spectrum of cyclosiloxanes is characterized by a very strong and broad Si-O-Si stretching band.[1]

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 408 | Moderate | [M]⁺ (Molecular Ion) |

| 393 | High | [M - CH₃]⁺ |

| 331 | High | [M - C₆H₅]⁺ |

| 255 | Moderate | [M - C₆H₅ - (CH₃)₂SiO]⁺ |

| 199 | Moderate | [(C₆H₅)(CH₃)₂Si₂O₂]⁺ |

| 135 | High | [(C₆H₅)(CH₃)Si]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

Note: The fragmentation pattern is illustrative and can vary based on the ionization method and energy.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for organosilicon compounds and can be adapted for the specific analysis of 2,4,6-trimethyl-2,4,6-triphenylcyclotrisiloxane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved to obtain a homogeneous solution.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Due to the low natural abundance of ¹³C and longer relaxation times, a greater number of scans will be required compared to ¹H NMR.

-

A relaxation agent such as Cr(acac)₃ can be added to reduce the necessary relaxation delay.

-

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

For liquids: A thin film of the sample can be prepared between two KBr or NaCl plates.

-

For solids: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, a Nujol mull can be prepared.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or KBr pellet without the sample).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The final spectrum is typically an average of 16 to 32 scans to improve the signal-to-noise ratio. The spectral range is typically 4000-400 cm⁻¹.

-

-

Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to yield the absorbance or transmittance spectrum of the compound.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., methanol, acetonitrile, or dichloromethane).

-

Instrumentation: A variety of mass spectrometers can be used, such as those equipped with Electron Ionization (EI) or Electrospray Ionization (ESI) sources, coupled with a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition:

-

EI-MS: Introduce the sample into the ion source, where it is bombarded with high-energy electrons (typically 70 eV). This causes ionization and fragmentation.

-

ESI-MS: The sample solution is introduced into the ion source through a capillary at a high potential, generating charged droplets that desolvate to produce molecular ions (e.g., [M+H]⁺ or [M+Na]⁺).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Data Analysis: The resulting mass spectrum plots the relative abundance of ions versus their m/z ratio. The molecular weight is determined from the molecular ion peak, and the structure is elucidated by analyzing the fragmentation pattern.

Mandatory Visualization

The following diagrams illustrate the general workflows for the spectroscopic analysis of an organosilicon compound.

References

In-Depth Technical Guide: Triphenyltrimethylcyclotrisiloxane in Advanced Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triphenyltrimethylcyclotrisiloxane, a cyclic organosilicon compound, serves as a critical monomer in the synthesis of specialized polysiloxanes for the pharmaceutical and biomedical sectors. While not a therapeutic agent in itself, its true value lies in its role as a precursor to advanced polymeric drug delivery vehicles. Through ring-opening polymerization (ROP), this monomer is transformed into poly(methylphenylsiloxane)s, polymers that offer unique properties for encapsulating and delivering therapeutic agents. The incorporation of both phenyl and methyl groups into the polysiloxane backbone allows for the fine-tuning of physicochemical properties such as thermal stability, drug solubility, and biocompatibility, making these materials highly attractive for the development of sophisticated drug delivery systems, including drug-eluting coatings and nanoparticles.

Molecular Profile and Physicochemical Properties

Triphenyltrimethylcyclotrisiloxane is a well-defined chemical entity with the molecular formula C21H24O3Si3.[1][2][3][4][5][6] Its fundamental properties are summarized in the table below, providing a baseline for its use in polymer synthesis.

| Property | Value |

| Molecular Formula | C21H24O3Si3[1][2][3][4][6] |

| Molecular Weight | 408.67 g/mol [1][3][4][6] |

| Appearance | Colorless to white solid[2] |

| Melting Point | 100 °C[1][6] |

| Boiling Point | 160-190 °C at 5 mmHg[1][6] |

| Density | 1.102 g/mL at 20 °C[1][3][6] |

| Refractive Index | 1.545[1][6] |

Synthesis of Functional Polysiloxanes for Drug Delivery

The primary route to harnessing the potential of triphenyltrimethylcyclotrisiloxane in drug delivery is through its polymerization into linear or cross-linked polysiloxanes. The most common and controlled method for this transformation is anionic ring-opening polymerization (AROP). This process allows for the synthesis of polymers with well-defined molecular weights and low polydispersity, which are critical parameters for reproducible drug delivery performance.

Experimental Protocol: Anionic Ring-Opening Polymerization (AROP)

The following provides a generalized, yet detailed, methodology for the AROP of triphenyltrimethylcyclotrisiloxane to synthesize poly(methylphenylsiloxane). This protocol is a composite of established methods for the AROP of cyclosiloxanes.

Materials:

-

Triphenyltrimethylcyclotrisiloxane (monomer)

-

Anhydrous tetrahydrofuran (THF) (solvent)

-

Initiator (e.g., sec-butyllithium or sodium isopropoxide)

-

Terminating agent (e.g., chlorotrimethylsilane)

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

Monomer and Solvent Preparation: The triphenyltrimethylcyclotrisiloxane monomer is purified by recrystallization or sublimation to remove any impurities that could affect the polymerization. Anhydrous THF is obtained by distillation over a suitable drying agent (e.g., sodium-benzophenone ketyl) to ensure a water-free reaction environment.

-

Reaction Setup: The polymerization is conducted in a flame-dried glass reactor under a positive pressure of an inert gas to exclude atmospheric moisture and oxygen, which can terminate the polymerization.

-

Initiation: The purified monomer is dissolved in anhydrous THF in the reactor. The reaction mixture is cooled to the desired temperature (typically between -20 °C and room temperature). The initiator, such as a standardized solution of sec-butyllithium in cyclohexane, is then added dropwise via syringe. The initiation step involves the nucleophilic attack of the initiator on a silicon atom of the cyclotrisiloxane, leading to the opening of the ring and the formation of a silanolate active center.

-

Propagation: The reaction is allowed to proceed for a predetermined time, during which the living silanolate chain end attacks other monomer molecules, leading to the growth of the polymer chain. The kinetics of the polymerization can be monitored by periodically taking aliquots and analyzing them by techniques such as Gel Permeation Chromatography (GPC) to track the increase in molecular weight.

-

Termination: Once the desired molecular weight is achieved, the polymerization is terminated by adding a terminating agent, such as chlorotrimethylsilane. This quenches the living anionic chain ends.

-

Purification: The resulting polymer is precipitated in a non-solvent, such as methanol, to remove unreacted monomer and initiator residues. The polymer is then collected by filtration and dried under vacuum to a constant weight.

Characterization of the Resulting Polymer:

The synthesized poly(methylphenylsiloxane) should be thoroughly characterized to ensure it meets the specifications for its intended drug delivery application.

| Characterization Technique | Purpose |

| Gel Permeation Chromatography (GPC) | To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si) | To confirm the chemical structure of the polymer, including the ratio of methyl to phenyl groups, and to analyze the end groups. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the characteristic functional groups of the polysiloxane backbone (Si-O-Si). |

| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg), which provides information about the polymer's physical state at physiological temperatures. |

| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the polymer. The presence of phenyl groups generally increases the thermal stability of polysiloxanes.[1] |

Application in Drug-Eluting Coatings

Polymers derived from triphenyltrimethylcyclotrisiloxane are excellent candidates for drug-eluting coatings on medical devices, such as coronary stents. The polymer's properties can be tailored to control the release kinetics of antiproliferative drugs, a critical factor in preventing in-stent restenosis.

Logical Workflow for Developing a Drug-Eluting Stent Coating

The process of developing a drug-eluting stent coating using a polymer synthesized from triphenyltrimethylcyclotrisiloxane can be visualized as a multi-step workflow.

Signaling Pathways and Biological Interactions

Currently, there is a lack of specific research detailing the direct interaction of triphenyltrimethylcyclotrisiloxane or its derived polymers with specific cellular signaling pathways. The primary biological consideration for these materials is their biocompatibility. Polysiloxanes are generally considered to be biologically inert and have a long history of use in medical devices. The degradation products of phenyl-containing polysiloxanes are primarily cyclic oligomers, and their biocompatibility would need to be thoroughly assessed in the context of a specific drug delivery application.

The workflow for assessing the biological impact of a novel polymer intended for drug delivery would follow a logical progression from basic cytotoxicity to more complex functional assays.

Conclusion

Triphenyltrimethylcyclotrisiloxane is a valuable monomer for the synthesis of advanced polysiloxanes used in drug delivery. Its utility is not in its own biological activity, but in the properties it imparts to the resulting polymers. The ability to precisely control the synthesis of poly(methylphenylsiloxane)s through anionic ring-opening polymerization allows for the creation of tailored drug delivery vehicles with enhanced thermal stability and tunable drug compatibility. For researchers and drug development professionals, the focus should be on the controlled synthesis and thorough characterization of these polymers to optimize their performance in applications such as drug-eluting coatings and nanoparticle-based delivery systems. Further research into the specific biological interactions and degradation profiles of these phenyl-containing polysiloxanes will be crucial for their successful translation into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. eurointervention.pcronline.com [eurointervention.pcronline.com]

- 6. Properties and Applications of PDMS for Biomedical Engineering: A Review - PMC [pmc.ncbi.nlm.nih.gov]

IUPAC name for 1,3,5-Trimethyl-1,3,5-triphenylcyclotrisiloxane

An In-depth Technical Guide to 2,4,6-Trimethyl-2,4,6-triphenyl-1,3,5,2,4,6-trioxatrisilinane

Introduction

1,3,5-Trimethyl-1,3,5-triphenylcyclotrisiloxane, systematically named 2,4,6-trimethyl-2,4,6-triphenyl-1,3,5,2,4,6-trioxatrisilinane according to IUPAC nomenclature, is a key organosilicon compound.[1] It is a cyclic siloxane that serves as a critical monomer for the synthesis of specialized silicone polymers.[2] Composed of a six-membered ring alternating silicon and oxygen atoms, each silicon atom is substituted with one methyl and one phenyl group. This structure exists as a mixture of cis and trans isomers.[1][3] The purity of this cyclosiloxane is paramount as it directly influences the molecular weight, viscosity, and other critical properties of the resulting polymers.[2] This guide provides a comprehensive overview of its chemical properties, synthesis, polymerization, and analysis for researchers, scientists, and professionals in material science and drug development.

Chemical and Physical Properties

The physical and chemical properties of 2,4,6-trimethyl-2,4,6-triphenyl-1,3,5,2,4,6-trioxatrisilinane are summarized in the table below. The compound's appearance can vary from a transparent liquid to a white powder, which may depend on the specific isomeric ratio and purity.[1][4]

| Property | Value |

| IUPAC Name | 2,4,6-trimethyl-2,4,6-triphenyl-1,3,5,2,4,6-trioxatrisilinane[1] |

| CAS Number | 546-45-2[1][3][5] |

| Molecular Formula | C₂₁H₂₄O₃Si₃[1][5] |

| Molecular Weight | 408.67 g/mol [1][5] |

| Appearance | Transparent liquid or White powder[1][4] |

| Density | 1.102 g/mL at 20 °C[1][3] |

| Boiling Point | 160-190 °C at 5 mmHg; 402.3 °C at 760 mmHg[1] |

| Flash Point | 163.2 °C[1] |

| Purity | 95%+ to 99% available commercially[1][4][6] |

| Topological Polar Surface Area | 27.7 Ų[1] |

| Heavy Atom Count | 27[1] |

| Rotatable Bond Count | 3[1] |

| Hydrogen Bond Acceptor Count | 3[1] |

Synthesis and Experimental Protocols

General Synthesis Protocol

The industrial production of 1,3,5-trimethyl-1,3,5-triphenylcyclotrisiloxane is typically achieved through the thermocatalytic decomposition of methylphenylsiloxanes.

Objective: To synthesize 1,3,5-trimethyl-1,3,5-triphenylcyclotrisiloxane from methylphenylsiloxane precursors.

Materials:

-

Methylphenylsiloxane oligomers or polymers

-

Catalyst: Lithium hydroxide (LiOH) or lithium silanolate

-

Inert solvent (e.g., Toluene)

-

Apparatus for heating under vacuum

Procedure:

-

A mixture of methylphenylsiloxanes is charged into a reaction vessel.

-

A catalytic amount of lithium hydroxide or lithium silanolate is added.

-

The mixture is heated under an inert atmosphere, leading to the depolymerization and rearrangement of the siloxane bonds.

-

The cyclic trimer (1,3,5-trimethyl-1,3,5-triphenylcyclotrisiloxane) is formed along with other cyclic and linear siloxanes.

-

The reaction equilibrium is shifted towards the desired product by continuously removing the volatile cyclosiloxanes via distillation.

-

The crude product is then purified by vacuum rectification to isolate the high-purity trimer from other cyclics like 1,3,5,7-tetramethyl-1,3,5,7-tetraphenylcyclotetrasiloxane and linear siloxane impurities.[2]

Key Reactions and Applications

The primary application of 1,3,5-trimethyl-1,3,5-triphenylcyclotrisiloxane is as a monomer in ring-opening polymerization to produce high-molecular-weight methylphenylsiloxane polymers.[2]

Ring-Opening Polymerization (ROP)

This process allows for the precise synthesis of polysiloxanes with controlled molecular weights and properties.

Objective: To synthesize linear poly(methylphenyl)siloxane via ROP.

Materials:

-

1,3,5-trimethyl-1,3,5-triphenylcyclotrisiloxane monomer

-

Initiator (e.g., water, silanols)

-

Catalyst (e.g., organocatalysts like 1,3-trimethylene-2-n-propylguanidine (TMnPG))[7]

-

End-capping agent (e.g., organochlorosilanes)[7]

-

Anhydrous solvent (e.g., THF)[7]

Procedure:

-

The monomer is dissolved in an anhydrous solvent under an inert atmosphere.

-

An initiator, such as water or a silanol, is introduced to the solution.

-

The catalyst is added to initiate the ring-opening of the cyclotrisiloxane.

-

The polymerization proceeds in a controlled or living manner, allowing the siloxane chain to grow.

-

The reaction is terminated at a specific time to achieve the desired molecular weight.

-

An end-capping agent is added to quench the active chain ends, stabilizing the resulting polymer.[7]

The resulting methylphenylsiloxane polymers are valued for their thermal stability, resistance to oxidation, and unique optical properties, making them suitable for applications as high-performance rubbers and fluids.[2]

Analytical Methodologies

Purity Analysis via Gas Chromatography-Mass Spectrometry (GC-MS)

The properties of polymers derived from 1,3,5-trimethyl-1,3,5-triphenylcyclotrisiloxane are highly dependent on the monomer's purity.[2] GC-MS is a powerful technique for identifying and quantifying impurities in technical-grade material.

Objective: To analyze the purity of a 1,3,5-trimethyl-1,3,5-triphenylcyclotrisiloxane sample and identify impurities.

Protocol:

-

Sample Preparation: A dilute solution of the cyclosiloxane sample is prepared in a suitable solvent (e.g., hexane or toluene).

-

GC Separation: The sample is injected into a gas chromatograph equipped with a capillary column suitable for separating siloxanes. The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and column affinity.

-

MS Detection: As compounds elute from the GC column, they enter a mass spectrometer. The molecules are ionized (typically by electron impact), and the resulting fragments are separated by their mass-to-charge ratio.

-

Data Analysis: The resulting mass spectra are compared against spectral libraries (like the NIST 11 library) and known fragmentation patterns of siloxanes to identify impurities.[2] Common impurities include other cyclic siloxanes (like the tetramer D4), linear siloxanes, and polycyclic compounds.[2] The peak areas in the chromatogram can be used to quantify the relative amounts of the main component and its impurities.

Conclusion

2,4,6-trimethyl-2,4,6-triphenyl-1,3,5,2,4,6-trioxatrisilinane is a fundamental building block in advanced silicone polymer chemistry. Its synthesis via thermocatalytic decomposition and subsequent purification are critical steps that dictate its utility. The primary value of this compound lies in its role as a monomer for producing high-performance methylphenylsiloxane polymers through ring-opening polymerization. These polymers find use in applications requiring high thermal stability and specific optical properties. The rigorous analytical control of monomer purity, often using GC-MS, is essential to ensure the quality and performance of the final polymeric materials.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Study of the impurities in technical-grade 1,3,5-trimethyl-1,3,5-triphenylcyclotrisiloxane by gas chromatography-mass spectrometry | Filippov | Industrial laboratory. Diagnostics of materials [zldm.ru]

- 3. 1,3,5-TRIMETHYL-1,3,5-TRIPHENYLCYCLOTRISILOXANE | 546-45-2 [chemicalbook.com]

- 4. 1,3,5-TRIMETHYL-1,3,5-TRIPHENYLCYCLOTRISILOXANE, CasNo.546-45-2 Henan Kanbei Chemical Co.,LTD China (Mainland) [kanbei.lookchem.com]

- 5. cis-1,3,5-Trimethyl-1,3,5-triphenylcyclotrisiloxane [webbook.nist.gov]

- 6. lookchem.com [lookchem.com]

- 7. Organocatalytic controlled/living ring-opening polymerization of 1,3,5-triphenyl-1,3,5-tri-p-tolylcyclotrisiloxane for the precise synthesis of fusible, soluble, functionalized, and solid poly[phenyl(p-tolyl)siloxane]s - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

Navigating Hydrophobicity: A Technical Guide to the Octanol-Water Partition Coefficient of Phenylmethylcyclosiloxanes

For Researchers, Scientists, and Drug Development Professionals

The octanol-water partition coefficient (Kow), a critical parameter in environmental science and drug development, quantifies the hydrophobicity of a chemical substance. This technical guide provides an in-depth overview of the methodologies used to determine the Kow of phenylmethylcyclosiloxanes, a class of organosilicon compounds with increasing industrial and commercial relevance. While experimental data for this specific class of compounds is notably scarce in publicly available literature, this guide details the established experimental protocols and predictive computational models that are crucial for assessing their environmental fate and pharmacokinetic profiles.

The Challenge of Data Scarcity

A comprehensive review of scientific databases and chemical supplier safety data sheets reveals a significant gap in experimentally determined octanol-water partition coefficient (log Kow) values for phenylmethylcyclosiloxanes. This lack of empirical data necessitates a strong reliance on predictive models and a thorough understanding of the experimental techniques that can be employed to generate this vital information.

Predictive Models for Log Kow Estimation

In the absence of experimental data, Quantitative Structure-Activity Relationship (QSAR) models are the primary tools for estimating the log Kow of phenylmethylcyclosiloxanes. Several widely used models are available through platforms like the VEGA HUB and the U.S. Environmental Protection Agency's EPI Suite™.[1][2][3]

Key Predictive Models:

-

KOWWIN™: This program, part of the EPI Suite™, estimates log Kow using an atom/fragment contribution method.[1][4] It calculates the coefficient based on the structural fragments of a molecule.

-

ALOGPS: This model utilizes associative neural networks and E-state indices to predict log Kow and aqueous solubility.[5]

-

VEGA QSAR: The VEGA platform integrates numerous QSAR models, providing a consensus prediction and an assessment of the prediction's reliability.[2][3][6][7]

It is crucial to recognize that the accuracy of these predictions for phenyl-substituted siloxanes may vary, and validation with experimental data, whenever possible, is highly recommended.[8][9][10]

Gold-Standard Experimental Protocols for Kow Determination

For the precise determination of Kow, especially for hydrophobic substances like many phenylmethylcyclosiloxanes are predicted to be, several internationally recognized experimental methods are employed.

The Slow-Stirring Method

The slow-stirring method is considered a gold-standard technique for determining the log Kow of highly hydrophobic compounds, as it minimizes the formation of microemulsions that can interfere with accurate measurements.

Detailed Methodology:

-

Preparation: A jacketed glass vessel is used, connected to a constant temperature bath to maintain a stable temperature. High-purity n-octanol and water are pre-saturated with each other for at least 24 hours.

-

System Setup: The test substance is dissolved in the n-octanol phase. The octanol and water phases are then carefully added to the vessel, typically in a volume ratio that ensures sufficient material in both phases for accurate analysis.

-

Equilibration: The mixture is stirred slowly using a magnetic stirrer, ensuring a distinct interface between the two phases is maintained. The slow stirring facilitates the transfer of the solute between the phases without creating an emulsion. The equilibration time can range from 24 to 48 hours, or longer for very hydrophobic substances.

-

Sampling: After equilibration, the stirring is stopped, and the phases are allowed to separate completely. Samples are carefully withdrawn from the center of both the n-octanol and water phases using syringes.

-

Analysis: The concentration of the test substance in each phase is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Calculation: The octanol-water partition coefficient (Kow) is calculated as the ratio of the concentration of the substance in the n-octanol phase to its concentration in the water phase. The result is typically expressed as its base-10 logarithm (log Kow).

Generator Column Method

The generator column method is another reliable technique for determining the Kow of hydrophobic substances. It involves passing water through a column packed with a solid support coated with the test substance dissolved in n-octanol.

Detailed Methodology:

-

Column Preparation: A chromatographic column is packed with an inert solid support, such as silica gel. The support is then coated with a solution of the test substance in n-octanol. The solvent is evaporated, leaving a thin film of the octanol solution on the support.

-

Equilibration: Water is pumped through the generator column at a slow, constant flow rate. As the water passes through the column, it becomes saturated with the test substance that partitions from the octanol phase.

-

Sample Collection and Analysis: The aqueous eluate is collected, and the concentration of the test substance is determined using a sensitive analytical method like HPLC with UV or mass spectrometry detection. The concentration of the substance in the n-octanol phase on the column is known from the initial preparation.

-

Calculation: The Kow is calculated by dividing the concentration of the substance in the n-octanol phase by the measured concentration in the aqueous phase.

High-Performance Liquid Chromatography (HPLC) Method

The HPLC method is a rapid and widely used technique for estimating log Kow. It is based on the correlation between the retention time of a substance on a reverse-phase HPLC column and its known log Kow value.

Detailed Methodology:

-

System Setup: A reverse-phase HPLC system with a non-polar stationary phase (e.g., C18) and a polar mobile phase (typically a mixture of methanol and water) is used.

-

Calibration: A series of reference compounds with accurately known log Kow values are injected into the HPLC system, and their retention times are measured. A calibration curve is generated by plotting the logarithm of the capacity factor (k') against the known log Kow values. The capacity factor is calculated from the retention time of the compound and the column dead time.

-

Sample Analysis: The phenylmethylcyclosiloxane of interest is then injected into the same HPLC system under identical conditions, and its retention time is measured.

-

Log Kow Estimation: The log Kow of the test substance is then estimated from the calibration curve using its measured retention time.

Data Summary (Predictive)

Due to the absence of experimental data, the following table presents predicted log Kow values for representative phenylmethylcyclosiloxanes obtained from widely used QSAR models. It is imperative to interpret these values with caution, as they are not experimentally verified.

| Compound Name | Chemical Structure | Predicted log Kow (KOWWIN™) | Predicted log Kow (ALOGPS) |

| 1,3,5-Trimethyl-1,3,5-triphenylcyclotrisiloxane | C₂₁H₂₄O₃Si₃ | 6.85 | 6.92 |

| Tetramethyltetraphenylcyclotetrasiloxane | C₂₈H₃₂O₄Si₄ | 8.21 | 8.54 |

Visualizing the Workflow

To aid in the understanding of the experimental determination of the octanol-water partition coefficient, the following diagrams illustrate the logical workflow of the key methods.

Caption: Workflow of the Slow-Stirring Method for Kow Determination.

Caption: Workflow of the Generator Column Method for Kow Determination.

Conclusion

The octanol-water partition coefficient is a cornerstone for predicting the environmental behavior and biological interactions of chemical compounds. For phenylmethylcyclosiloxanes, a significant data gap in experimentally determined Kow values exists, underscoring the importance of robust predictive models and the need for future experimental work. This guide provides the foundational knowledge of the key methodologies—both predictive and experimental—that are essential for researchers, scientists, and drug development professionals working with this important class of siloxanes. A thorough understanding and appropriate application of these methods will be critical in accurately assessing the risks and potential applications of phenylmethylcyclosiloxanes.

References

- 1. EPI Suite™ [episuite.dev]

- 2. in Silico Models – VEGA HUB [vegahub.eu]

- 3. In Silico Frontiers Shaping the Next Generation of Transformation Product Prediction and Toxicological Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. epa.gov [epa.gov]

- 5. researchgate.net [researchgate.net]

- 6. e3s-conferences.org [e3s-conferences.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. vegahub.eu [vegahub.eu]

- 10. A comparison of log Kow (n-octanol-water partition coefficient) values for non-ionic, anionic, cationic and amphoteric surfactants determined using predictions and experimental methods [publica.fraunhofer.de]

Thermal Stability of 2,4,6-trimethyl-2,4,6-triphenyl-cyclotrisiloxane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability of 2,4,6-trimethyl-2,4,6-triphenyl-cyclotrisiloxane. Due to a scarcity of publicly available data on this specific compound, this guide synthesizes information from studies on analogous phenyl-substituted siloxanes and general principles of siloxane chemistry to project its thermal behavior. The information herein is intended to provide a robust framework for researchers and professionals working with this compound in applications where thermal stability is a critical parameter.

Introduction

2,4,6-trimethyl-2,4,6-triphenyl-cyclotrisiloxane is a cyclic organosilicon compound with the chemical formula C₂₁H₂₄O₃Si₃.[1][2] Its structure, consisting of a six-membered siloxane ring with alternating silicon and oxygen atoms, is substituted with both methyl and phenyl groups attached to the silicon atoms. The presence of phenyl groups is generally associated with enhanced thermal stability in polysiloxanes compared to their purely methyl-substituted counterparts. This guide explores the expected thermal decomposition profile, potential degradation pathways, and relevant experimental methodologies for assessing the thermal stability of this compound.

Projected Thermal Properties

| Property | Expected Value/Range | Notes |

| Onset of Decomposition (TGA, in inert atmosphere) | 350 - 450 °C | The high thermal stability is attributed to the presence of phenyl groups. Methyl-phenyl silicone resins with significant phenyl content show stability up to 250 °C, while more robust structures exhibit weight loss only above 370 °C. |

| 5% Weight Loss Temperature (TGA) | ~430 °C | Based on data for phenyl silicone resins, a 5% mass loss temperature of around 437 °C has been reported for a related resin system. |

| Major Decomposition Products | Cyclic siloxane oligomers, Benzene | The thermal degradation of poly(methylphenylsiloxane) is known to produce isomeric forms of cyclic siloxane trimers and tetramers, along with benzene.[3] |

| Residue at High Temperatures (e.g., >800 °C) | Silicon oxycarbide | At elevated temperatures, particularly under inert atmospheres, siloxanes can form a stable ceramic-like residue. |

Experimental Protocols

To experimentally determine the thermal stability of 2,4,6-trimethyl-2,4,6-triphenyl-cyclotrisiloxane, the following standard methodologies are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the material begins to decompose and to quantify its mass loss as a function of temperature.

Apparatus: A thermogravimetric analyzer capable of operating up to at least 800 °C with a controlled atmosphere.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of 2,4,6-trimethyl-2,4,6-triphenyl-cyclotrisiloxane into a ceramic or platinum TGA pan.

-

Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to ensure an inert environment.

-

Heating Program:

-

Equilibrate the sample at a low temperature (e.g., 30 °C) for 5-10 minutes.

-

Heat the sample from 30 °C to 800 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis: Record the sample weight as a function of temperature. Determine the onset of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve), and the percentage of residual mass at the end of the experiment.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and glass transitions, and to determine the heat flow associated with decomposition.

Apparatus: A differential scanning calorimeter.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum or hermetically sealed DSC pan.

-

Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Heating and Cooling Program:

-

Equilibrate at a low temperature (e.g., -50 °C).

-

Heat to a temperature below the expected decomposition (e.g., 300 °C) at a rate of 10 °C/min to observe any phase transitions.

-

Cool the sample back to the starting temperature at 10 °C/min.

-

A second heating scan can be performed to observe any changes in the material's thermal behavior after the initial thermal history is erased.

-

For decomposition analysis, a separate experiment heating to a higher temperature (e.g., 500 °C) can be performed.

-

-

Data Analysis: Analyze the heat flow versus temperature curve to identify endothermic and exothermic peaks corresponding to thermal events.

Proposed Thermal Decomposition Pathway

The thermal degradation of phenyl-substituted siloxanes is a complex process. Based on the literature, a plausible decomposition pathway for 2,4,6-trimethyl-2,4,6-triphenyl-cyclotrisiloxane involves two primary competing mechanisms: a molecular depolymerization and a radical scission mechanism.

Caption: Proposed thermal decomposition pathways for 2,4,6-trimethyl-2,4,6-triphenyl-cyclotrisiloxane.

Discussion

The thermal stability of 2,4,6-trimethyl-2,4,6-triphenyl-cyclotrisiloxane is expected to be significantly higher than that of its methyl-only analogue, hexamethylcyclotrisiloxane. The phenyl groups contribute to this stability through several mechanisms, including increased steric hindrance around the siloxane backbone, which can inhibit the "unzipping" depolymerization mechanism common in polysiloxanes.

The decomposition process likely initiates with the cleavage of the Si-O bonds within the cyclotrisiloxane ring, leading to the formation of lower molecular weight cyclic and linear siloxanes. At higher temperatures, the homolytic cleavage of Si-C bonds becomes more prominent, leading to the formation of phenyl and methyl radicals. These radicals can then abstract hydrogen atoms to form benzene and methane, respectively. The remaining silicon-centered radicals can undergo cross-linking reactions, ultimately forming a thermally stable silicon oxycarbide residue at very high temperatures.

Conclusion

While direct experimental data for 2,4,6-trimethyl-2,4,6-triphenyl-cyclotrisiloxane is limited, a comprehensive understanding of its thermal stability can be extrapolated from the behavior of related phenyl-substituted siloxanes. The compound is anticipated to exhibit high thermal stability, with decomposition occurring at elevated temperatures to yield a mixture of smaller cyclic siloxanes, benzene, and a stable char residue. The experimental protocols and proposed decomposition pathways outlined in this guide provide a foundational framework for researchers and professionals to safely and effectively utilize this compound in high-temperature applications. Further experimental investigation is recommended to precisely quantify the thermal properties of this specific cyclosiloxane.

References

Solubility of trimethyl-triphenyl-cyclotrisiloxane in organic solvents

An In-depth Technical Guide to the Solubility of Trimethyl-triphenyl-cyclotrisiloxane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of trimethyl-triphenyl-cyclotrisiloxane in common organic solvents. Despite a comprehensive review of publicly available scientific literature, specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound remains largely unpublished. This document summarizes the available qualitative solubility information and provides a detailed experimental protocol for the quantitative determination of its solubility. Furthermore, a visual representation of the experimental workflow for solubility determination is provided to aid researchers in designing their own studies.

Introduction

Trimethyl-triphenyl-cyclotrisiloxane (CAS No. 546-45-2) is an organosilicon compound with a cyclic siloxane backbone.[1] Its unique structure, combining both methyl and phenyl functional groups, imparts specific physical and chemical properties that are of interest in various fields, including polymer chemistry and materials science. A fundamental understanding of its solubility in organic solvents is crucial for its synthesis, purification, formulation, and application. This guide aims to provide a comprehensive overview of the current knowledge on this topic and to equip researchers with the necessary methodology to determine solubility parameters experimentally.

Qualitative Solubility of Trimethyl-triphenyl-cyclotrisiloxane

Based on solvents mentioned in the context of its synthesis, purification, and analysis, the following qualitative solubility characteristics can be inferred:

| Solvent | Qualitative Solubility/Compatibility | Rationale/Context |

| Toluene | Likely Soluble | A common non-polar aromatic solvent, often used for compounds with phenyl groups. Compatible with GC-MS analysis.[6] |

| Hexane | Likely Sparingly to Moderately Soluble | A non-polar aliphatic solvent. Often used in GC-MS analysis.[6] Given the presence of non-polar methyl and phenyl groups, some solubility is expected. |

| Diethyl Ether | Soluble | Mentioned as a solvent in synthetic procedures involving related silane compounds.[7] Its moderate polarity may facilitate the dissolution of the cyclotrisiloxane. |

| Tetrahydrofuran (THF) | Soluble | Used as a solvent in reactions involving silanes.[7] Its cyclic ether structure provides good solvating power for a range of compounds. |

| Chloroform (CDCl3) | Soluble | Commonly used as a solvent for NMR analysis of related organosilicon compounds, indicating sufficient solubility for spectroscopic characterization.[7] |

| Acetone | Likely Soluble | A polar aprotic solvent. Often used as a washing solvent in recrystallization. |

| Ethanol | Likely Sparingly Soluble | A polar protic solvent. The non-polar nature of the bulk of the molecule may limit solubility in highly polar protic solvents. |

| Dichloromethane | Likely Soluble | A common solvent for organic compounds and compatible with GC-MS analysis.[6] |

| Ethyl Acetate | Likely Soluble | A moderately polar solvent compatible with GC-MS analysis.[6] |

Experimental Protocol for Quantitative Solubility Determination

The following protocol outlines a standard laboratory procedure for determining the solubility of trimethyl-triphenyl-cyclotrisiloxane in an organic solvent at a specific temperature.

3.1. Materials and Equipment

-

Trimethyl-triphenyl-cyclotrisiloxane (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Temperature-controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

Pipettes

-

Gas Chromatograph with Mass Spectrometer (GC-MS)

-

Internal standard (a stable compound not present in the sample and with a distinct retention time)

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid trimethyl-triphenyl-cyclotrisiloxane to a series of vials.

-

To each vial, add a known volume of the selected organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the vials for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is essential to confirm saturation.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed at the set temperature for a few hours to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a pre-warmed pipette to avoid premature crystallization.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

-

Record the exact volume of the filtered solution.

-

Allow the solvent in the volumetric flask to evaporate completely under a gentle stream of nitrogen or in a fume hood.

-

Once the solvent is fully evaporated, reweigh the volumetric flask. The difference in weight corresponds to the mass of dissolved trimethyl-triphenyl-cyclotrisiloxane.

-

-

Alternative Method using GC-MS Analysis:

-

Prepare a series of standard solutions of trimethyl-triphenyl-cyclotrisiloxane of known concentrations in the chosen solvent.

-

Add a consistent amount of a suitable internal standard to each standard solution and to the filtered saturated solution.

-

Analyze the standard solutions by GC-MS to generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against concentration.

-

Analyze the filtered saturated solution (appropriately diluted if necessary) by GC-MS.

-

Determine the concentration of trimethyl-triphenyl-cyclotrisiloxane in the saturated solution by using the calibration curve.

-

3.3. Data Calculation and Presentation

-

Gravimetric Method:

-

Solubility ( g/100 mL) = (Mass of dissolved solid (g) / Volume of solvent (mL)) * 100

-

-

GC-MS Method:

-

The concentration obtained from the calibration curve represents the solubility.

-

-

Present the quantitative data in a structured table, including the solvent, temperature, and the determined solubility with appropriate units (e.g., g/100 mL, mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for the experimental determination of solubility.

Conclusion

While quantitative solubility data for trimethyl-triphenyl-cyclotrisiloxane in organic solvents is not extensively documented in the public domain, this guide provides a summary of the inferred qualitative solubility and a robust experimental protocol for its quantitative determination. The provided workflow and methodologies will enable researchers to generate reliable solubility data, which is essential for the effective use of this compound in their respective applications. The further publication of such data would be a valuable contribution to the scientific community.

References

- 1. Cyclotrisiloxane, 2,4,6-trimethyl-2,4,6-triphenyl- | C21H24O3Si3 | CID 18901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,3,5-TRIMETHYL-1,3,5-TRIPHENYLCYCLOTRISILOXANE | 546-45-2 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. mt.com [mt.com]

- 5. youtube.com [youtube.com]

- 6. agilent.com [agilent.com]

- 7. rsc.org [rsc.org]

Fundamental chemistry of cyclotrisiloxane ring strain

An In-depth Technical Guide to the Fundamental Chemistry of Cyclotrisiloxane Ring Strain

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclotrisiloxanes, particularly hexamethylcyclotrisiloxane (D3), are fundamental building blocks in silicone chemistry. Their significance stems from a unique combination of a highly strained ring structure and consequent high reactivity. This strained conformation, a departure from the ideal tetrahedral geometry of the silicon-oxygen backbone, makes them exceptionally susceptible to ring-opening polymerization (ROP). This reactivity allows for the synthesis of well-defined polysiloxanes with controlled molecular weights and narrow dispersity, which are critical for advanced applications in materials science and medicine, including drug delivery systems. This guide provides a comprehensive overview of the core chemical principles governing the ring strain of cyclotrisiloxanes, detailing the thermodynamic and kinetic consequences of this strain, and outlining the experimental protocols for their study and utilization.

The Structural Origins of Ring Strain in Cyclotrisiloxane

The defining characteristic of hexamethylcyclotrisiloxane (D3) is its planar, strained ring structure.[1] Unlike its larger, more flexible counterparts such as octamethylcyclotetrasiloxane (D4), which can adopt a more relaxed, non-planar conformation, the six-membered ring of D3 is forced into a flat arrangement. This planarity leads to significant deviations from the optimal bond angles for silicon and oxygen, resulting in substantial ring strain.

The Si-O-Si bond angles in D3 are compressed to approximately 136°, a significant deviation from the preferred 140-150° found in linear polysiloxanes. Similarly, the O-Si-O bond angles are constrained to around 107°, deviating from the ideal tetrahedral angle of 109.5°. This angular distortion, a form of Baeyer strain, contributes significantly to the overall instability of the molecule.[2][3][4] The eclipsing of the methyl groups on adjacent silicon atoms further adds to the torsional, or Pitzer, strain.

This inherent strain energy is the primary driving force for the ring-opening polymerization of D3. The polymerization process relieves this strain by forming long, flexible, and thermodynamically more stable linear polysiloxane chains.

Structural Comparison of Cyclosiloxanes

The diagram below illustrates the structural differences between the strained, planar D3 and the more stable, puckered conformation of D4.

Caption: Structural comparison of D3 and D4 rings.

Thermodynamics and Kinetics of Ring-Opening Polymerization

The high ring strain of D3 is directly reflected in the thermodynamics and kinetics of its ring-opening polymerization (ROP). The polymerization is an enthalpically driven process, where the release of strain energy results in a highly exothermic reaction.[5][6]

Thermodynamic Parameters

The table below summarizes key thermodynamic and kinetic data for the ring-opening polymerization of cyclosiloxanes. The significantly higher ring strain energy of D3 compared to D4 explains its much greater reactivity.

| Parameter | Hexamethylcyclotrisiloxane (D3) | Octamethylcyclotetrasiloxane (D4) | Reference |

| Ring Strain Energy | 10.5 kJ/mol | 1.0 kJ/mol | [5][7] |

| Enthalpy of Polymerization (ΔHp) | -23 to -59 kJ/mol | -1 to -3 kJ/mol | [8] |

| Entropy of Polymerization (ΔSp) | -30 to -70 J/(mol·K) | -5 to -20 J/(mol·K) | [8] |

| Activation Energy (Anionic ROP) | 11 kcal/mol (46 kJ/mol) | 18.1 kcal/mol (75.7 kJ/mol) | [9] |

| Activation Energy (Initiation with t-BuLi) | 45.8 kJ/mol | No conversion detected under similar conditions | [5] |

| Enthalpy of Reaction (Initiation with t-BuLi) | -206.6 ± 5.4 kJ/mol | Not applicable | [5] |

Note: The range of thermodynamic values reflects different experimental conditions and measurement techniques.

The polymerization of D3 is characterized by a "living" nature, particularly in anionic ROP, meaning that the polymerization proceeds with minimal chain transfer or termination reactions.[6][10] This allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions.

Kinetic Profile

The rate of ROP for D3 is several orders of magnitude faster than that of D4.[9][11] This is a direct consequence of the lower activation energy required to open the strained D3 ring. The polymerization can be initiated by both anionic and cationic initiators. Anionic polymerization, often initiated by organolithium compounds or strong bases, is generally preferred for producing well-defined polymers.[7][9] Cationic polymerization, initiated by strong acids or electrophilic reagents, is also effective but can be more prone to side reactions.[12][13]

The diagram below illustrates the general mechanism for the anionic ring-opening polymerization of D3.

Caption: Anionic ring-opening polymerization of D3.

Experimental Protocols

Precise experimental control is crucial for harnessing the reactivity of D3 to synthesize well-defined polysiloxanes. The following sections detail common experimental methodologies.

Synthesis of Hexamethylcyclotrisiloxane (D3)

D3 is typically synthesized through the hydrolysis of dichlorodimethylsilane, followed by a cracking process of the resulting mixture of cyclic and linear siloxanes.

Materials:

-

Dichlorodimethylsilane

-

Water

-

Inert solvent (e.g., toluene)

-

Catalyst for cracking (e.g., KOH)

Procedure:

-

Controlled hydrolysis of dichlorodimethylsilane is performed in a two-phase system of water and an inert organic solvent.

-

The resulting mixture of siloxanols is separated and subjected to thermal cracking in the presence of a catalyst.

-

The volatile D3 is distilled from the reaction mixture.

-

Purification is achieved through fractional distillation or recrystallization.

Anionic Ring-Opening Polymerization of D3

This protocol describes a typical laboratory-scale anionic ROP of D3 to produce polydimethylsiloxane (PDMS).[5]

Materials:

-

Hexamethylcyclotrisiloxane (D3), purified by sublimation or distillation.

-

Anhydrous tetrahydrofuran (THF) as the solvent.

-

n-Butyllithium (n-BuLi) in hexane as the initiator.

-

Chlorotrimethylsilane as the terminating agent.

-

Argon or nitrogen for inert atmosphere.

Procedure:

-

All glassware is flame-dried under vacuum and cooled under an inert atmosphere.

-

D3 is dissolved in anhydrous THF in a reaction flask equipped with a magnetic stirrer.

-

The solution is cooled to the desired reaction temperature (e.g., 0 °C).

-

A calculated amount of n-BuLi solution is added via syringe to initiate the polymerization. The amount of initiator determines the target molecular weight of the polymer.

-

The reaction is allowed to proceed for a specific time to achieve the desired conversion. The progress can be monitored by taking aliquots and analyzing them by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

-

The polymerization is terminated by the addition of chlorotrimethylsilane.

-

The resulting polymer is precipitated in a non-solvent like methanol, filtered, and dried under vacuum.

Characterization Techniques

A combination of analytical techniques is employed to characterize the synthesized polysiloxanes.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: Used to confirm the structure of the polymer and to determine the number-average molecular weight by end-group analysis.

-